molecular formula C20H19ClN4O6S B11484191 N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11484191
M. Wt: 478.9 g/mol
InChI Key: CBVRMAKSSIPNNK-UHFFFAOYSA-N
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Description

N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE is a complex organic compound that features a variety of functional groups, including a benzenesulfonyl group, an oxadiazole ring, and a chlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The benzenesulfonyl group is then introduced via sulfonylation reactions, and the chlorophenoxy moiety is attached through nucleophilic substitution reactions. The final step involves the formation of the amide bond, which can be accomplished using standard peptide coupling reagents such as EDCI or DCC in the presence of a base like DIPEA.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE can undergo a variety of chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The chlorophenoxy moiety can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenesulfonyl group would yield sulfonic acids, while nucleophilic substitution of the chlorophenoxy moiety could introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Its potential bioactivity suggests applications in drug discovery, particularly as a lead compound for the development of new therapeutics.

    Industry: The compound’s unique chemical properties could be exploited in the development of new industrial processes or materials, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which may influence the compound’s binding affinity to its targets. The chlorophenoxy moiety can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(BENZENESULFONYL)ETHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE: Lacks the oxadiazole ring, which may reduce its bioactivity.

    N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-(PHENOXY)ACETAMIDE: Lacks the chlorine atom, which may affect its chemical reactivity and biological interactions.

Uniqueness

N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2-(4-CHLOROPHENOXY)ACETAMIDE is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. The presence of the oxadiazole ring, benzenesulfonyl group, and chlorophenoxy moiety in a single molecule allows for a wide range of interactions and reactivities, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H19ClN4O6S

Molecular Weight

478.9 g/mol

IUPAC Name

3-(benzenesulfonylmethyl)-N-[2-[[2-(4-chlorophenoxy)acetyl]amino]ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C20H19ClN4O6S/c21-14-6-8-15(9-7-14)30-12-18(26)22-10-11-23-19(27)20-24-17(25-31-20)13-32(28,29)16-4-2-1-3-5-16/h1-9H,10-13H2,(H,22,26)(H,23,27)

InChI Key

CBVRMAKSSIPNNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)C(=O)NCCNC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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